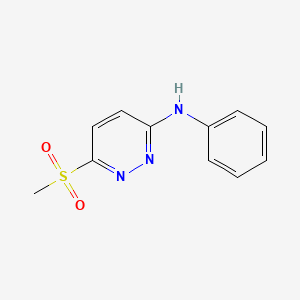

3-Pyridazinamine,6-(methylsulfonyl)-n-phenyl-

Description

3-Pyridazinamine,6-(methylsulfonyl)-N-phenyl- is a pyridazine derivative characterized by a methylsulfonyl group at the 6-position and an N-phenyl substituent. The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing moiety, which may enhance stability and influence interactions with biological targets.

This suggests that similar sulfonylation reactions could apply to the target compound.

Potential Applications: Methylsulfonyl-containing compounds are frequently explored for chemopreventive or receptor-modulating activities. For example, 6-(Methylsulfonyl) hexyl isothiocyanate (6-MITC) induces autophagy in leukemia cells , highlighting the biological relevance of this functional group.

Properties

IUPAC Name |

6-methylsulfonyl-N-phenylpyridazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-17(15,16)11-8-7-10(13-14-11)12-9-5-3-2-4-6-9/h2-8H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUFRKBYYRKAIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=C(C=C1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00291916 | |

| Record name | 7K-325S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92290-00-1 | |

| Record name | NSC79071 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7K-325S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridazinamine, 6-(methylsulfonyl)-n-phenyl- typically involves the following steps:

Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives and dicarbonyl compounds.

Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the pyridazine ring, usually using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.

N-Phenyl Substitution:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Pyridazinamine, 6-(methylsulfonyl)-n-phenyl- can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitrogens in the pyridazine ring can be reduced under appropriate conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can lead to partially or fully reduced pyridazine rings.

Scientific Research Applications

3-Pyridazinamine, 6-(methylsulfonyl)-n-phenyl- has several scientific research applications:

Medicinal Chemistry: It can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors in the central nervous system.

Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

Biological Studies: It can be employed as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-Pyridazinamine, 6-(methylsulfonyl)-n-phenyl- depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The methylsulfonyl and phenyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridazinamine Derivatives

*Estimated based on substituent contributions.

Key Observations:

Substituent Effects :

- Methylsulfonyl Group : Likely enhances electrophilicity and metabolic stability compared to methoxy or furan groups. This group is associated with autophagy induction in leukemia cells in 6-MITC .

- Methoxyphenyl Group : Found in 6-(4-Methoxyphenyl)-3-pyridazinamine, this substituent confers GABAA receptor antagonism, suggesting its role in neurological applications .

- Heterocyclic Substituents : The furanyl and oxan-4-yl groups (in 6-(2-Furanyl)-3-pyridazinamine and 6-(Oxan-4-yl)pyridazin-3-amine) may influence solubility and binding affinity due to their aromatic or cyclic ether nature.

Biological Activity: Only 6-(4-Methoxyphenyl)-3-pyridazinamine has documented activity (GABAA antagonism), emphasizing the importance of substituent selection for target engagement .

Synthetic Accessibility :

- Sulfonate esters (e.g., compound 7a) are synthesized via sulfonyl chloride reactions , while methoxy-substituted analogs may require Ullmann or Buchwald-Hartwig couplings.

Biological Activity

3-Pyridazinamine, 6-(methylsulfonyl)-N-phenyl- is a compound of considerable interest in pharmaceutical research due to its diverse biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 3-Pyridazinamine, 6-(methylsulfonyl)-N-phenyl- is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H11N3O2S |

| Molecular Weight | 249.29 g/mol |

| CAS Number | 92290-00-1 |

The compound features a pyridazine ring substituted with a methylsulfonyl group and a phenyl group, which contributes to its unique biological activities.

The biological activity of 3-Pyridazinamine, 6-(methylsulfonyl)-N-phenyl- is primarily attributed to its ability to interact with various molecular targets within cells. It may function through several mechanisms, including:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular responses.

- Induction of Apoptosis : Studies suggest that it can induce programmed cell death in cancer cells by activating apoptotic pathways.

Antimicrobial Properties

Research indicates that 3-Pyridazinamine, 6-(methylsulfonyl)-N-phenyl- exhibits significant antimicrobial activity. A study demonstrated its effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be lower than that of conventional antibiotics, suggesting its potential as a lead compound for antibiotic development.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. Key findings include:

- Inhibition of Cancer Cell Proliferation : In vitro tests on human cancer cell lines (e.g., breast and prostate cancer) showed that the compound significantly inhibited cell growth.

- Mechanistic Insights : Flow cytometry analyses revealed an increase in apoptotic cells upon treatment with the compound, indicating its potential for inducing apoptosis in malignant cells.

Case Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of 3-Pyridazinamine against various bacterial strains. The results highlighted its potential utility in treating resistant infections due to its lower MIC compared to traditional antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 4 |

Case Study 2: Cancer Cell Line Inhibition

In another investigation focusing on cancer cell lines, the compound was tested for its ability to inhibit proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer Cells | 12.5 |

| Prostate Cancer Cells | 15.0 |

These results indicate that the compound effectively reduces cancer cell viability at relatively low concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.